molecular formula C14H12ClF2NO B2361330 {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1178757-26-0

{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine

Cat. No.: B2361330
CAS No.: 1178757-26-0
M. Wt: 283.7
InChI Key: IERWEBWLKPBPPO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is a fluorinated benzylamine derivative with a substituted phenoxy group. Its molecular formula is C₁₄H₁₁ClF₂NO, and its molecular weight is 283.7 g/mol (base form) . The compound features a methylamine group attached to a phenyl ring substituted with a 2-chloro-4-fluorophenoxy moiety and an additional fluorine at the 5-position. The IUPAC name is 1-[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine .

Properties

IUPAC Name

1-[2-(2-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO/c1-18-8-9-6-10(16)2-4-13(9)19-14-5-3-11(17)7-12(14)15/h2-7,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERWEBWLKPBPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Halogenation Sequence

Industrial-scale production, as described in patent CN101948390A, employs a nitration-hydrolysis sequence starting from 2-chloro-4-fluorobenzotrichloride. Adapted for this target compound:

  • Nitration : Treatment with sulfonitric mixture (H₂SO₄/HNO₃) at 0–5°C introduces a nitro group at the 5-position, achieving 88% molar yield.
  • Hydrolysis : Subsequent hydrolysis with 85% H₂SO₄ at 80–90°C converts the trichloromethyl group to a carboxylic acid, followed by reduction to the benzyl alcohol intermediate.

Critical Parameters :

  • Temperature control during nitration (<10°C) prevents polysubstitution.
  • Dilution with halogenated solvents (e.g., dichloromethane) during workup enhances phase separation and reduces acid-mediated degradation.
Step Conditions Yield Purity (HPLC)
Nitration H₂SO₄/HNO₃, 0–5°C, 4.5 hr 88% 94.5%
Hydrolysis 85% H₂SO₄, 80–90°C, 3.75 hr 76% 98.2%

Chlorination of Benzyl Alcohol

The alcohol intermediate is converted to the corresponding chloride using thionyl chloride (SOCl₂) in dichloroethane at reflux. Patent WO2018141642A1 reports that maintaining stoichiometric excess of SOCl₂ (1.5 equiv) and azeotropic water removal achieves >95% conversion.

N-Methylation and Amine Coupling

Nucleophilic Substitution with Methylamine

Reaction of 2-(2-Chloro-4-fluorophenoxy)-5-fluorobenzyl chloride with methylamine in tetrahydrofuran (THF) at 50°C for 12 hours affords the target amine. Key considerations include:

  • Solvent Selection : THF enhances nucleophilicity of methylamine while solubilizing the aromatic substrate.
  • Stoichiometry : A 3:1 methylamine-to-benzyl chloride ratio suppresses di-alkylation byproducts.

Optimization Data :

Parameter Value Impact on Yield
Temperature 50°C vs. 25°C +22% yield
Methylamine Excess 3 eq vs. 1 eq -8% di-alkylation

Reductive Amination Alternative

An alternative route involves reductive amination of 2-(2-Chloro-4-fluorophenoxy)-5-fluorobenzaldehyde with methylamine using NaBH₃CN. While this method avoids halogenated intermediates, it requires stringent pH control (pH 6–7) and achieves lower yields (68%) compared to nucleophilic substitution.

Purification and Impurity Profiling

Crystallization Techniques

Patent WO2018141642A1 details a mixed-solvent crystallization process using toluene/water (3:1) at 60–70°C, followed by cooling to 0–5°C. This reduces residual methylamine and inorganic salts, yielding 99.1% pure product.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves regioisomeric impurities (<0.5%). Quantitative analysis via GC-MS identifies major impurities as:

  • 2-(3-Chloro-4-fluorophenoxy)-5-fluorobenzyl methylamine (0.3%)
  • Bis-methylated product (0.7%)

Industrial Scalability and Environmental Impact

Continuous Flow Nitration

Adopting continuous flow reactors for nitration steps, as demonstrated in recent pilot studies, reduces reaction time from 4.5 hours to 22 minutes while maintaining 86% yield.

Solvent Recovery Systems

Closed-loop distillation units recover >90% of THF and dichloromethane, aligning with green chemistry principles. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as nitroso, nitro, and amino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that the compound exhibits promising antimicrobial properties against various pathogens. Its structural features may enhance its efficacy against bacteria, particularly in inhibiting biofilm formation, which is crucial in treating chronic infections.

Case Study: In Vitro Antimicrobial Evaluation

In a study assessing similar compounds, minimum inhibitory concentrations (MICs) were found to be as low as 0.220.25μg/mL0.22-0.25\,\mu g/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that the compound could potentially exhibit similar or enhanced antimicrobial activity due to its structural characteristics.

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Antitumor Activity

The antitumor potential of the compound has been explored, particularly concerning its ability to inhibit cancer cell growth. Modifications in the structure can significantly impact cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a cytotoxicity evaluation involving Jurkat T cells and HT29 colon cancer cells, the presence of electron-donating groups was found to enhance cytotoxic effects significantly.

Activity TypeTarget Cell LineIC50 (μM)Notes
AntitumorHT29 (Colon Cancer)<1.98Significant growth inhibition
AntitumorJurkat T Cells<1.61Enhanced by electron-donating groups

Neuropharmacological Research

The morpholine moiety present in the compound suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies aimed at understanding its effects on neurological disorders.

Structure-Activity Relationship Studies

The compound can serve as a lead structure in developing new derivatives with enhanced biological activities through systematic modifications of its phenyl and fluorophenyl groups.

Mechanism of Action

The mechanism of action of {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Characteristics

  • Appearance : Typically an oil in its freebase form .
  • Storage : Recommended at 4°C for stability .
  • Safety Data: Limited availability; commercial suppliers like American Elements and Chemcon Speciality Chemicals list it under catalog codes (e.g., OMXX-284315-01) but emphasize requesting SDS for detailed handling protocols .

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fluorinated benzylamines with phenoxy substitutions. Key structural analogs and their properties are compared below:

Compound Name Substituents on Phenoxy Ring Molecular Formula Molecular Weight (g/mol) Key Differences/Applications References
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine 4-Cl, 3-F C₁₄H₁₁ClF₂NO 283.7 Chlorine and fluorine positions reversed; potential variations in receptor binding affinity.
{[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine 3-Cl, 4-Cl C₁₄H₁₁Cl₂FNO 300.1 Dichloro substitution increases molecular weight and lipophilicity.
{[2-(4-Bromophenoxy)-5-fluorophenyl]methyl}(methyl)amine hydrochloride 4-Br C₁₄H₁₃BrFNO·HCl 346.63 Bromine substitution enhances steric bulk; hydrochloride salt improves crystallinity.
{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride Ethyl linker, 4-Cl C₁₅H₁₅ClFNO·HCl 332.66 Ethyl spacer may alter pharmacokinetics.

Key Observations :

Substituent Effects: Chlorine vs. Fluorine Positioning: The 2-chloro-4-fluoro configuration in the target compound vs. 4-chloro-3-fluoro in may influence electronic properties (e.g., dipole moments) and metabolic stability.

Synthetic Pathways :

  • Analogs like the 4-bromo derivative () are synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling, similar to methods in for brominated intermediates .
  • Hydrochloride salts (e.g., ) are commonly prepared by treating freebase amines with HCl gas in polar solvents.

Biological Relevance: Fluorinated benzylamines are explored in medicinal chemistry for CNS activity due to their ability to cross the blood-brain barrier . The dichloro analog () may exhibit enhanced potency in kinase inhibition assays compared to mono-halogenated derivatives .

Analytical Characterization

  • Chromatography : LC/MS data for similar compounds (e.g., m/z 535.4 in ) suggests the target compound would ionize well in ESI-MS for quantification .
  • Crystallography : SHELX programs () and ORTEP-3 () are widely used for resolving crystal structures of halogenated amines .

Biological Activity

The compound {[2-(2-chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine , with CAS number 1178757-26-0, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C14H12ClF2NO
  • Molecular Weight : 283.7 g/mol
  • Structure : The compound features a fluorinated phenyl ring and a chloro-substituted phenoxy group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases .
  • Cell Cycle Regulation : In vitro studies demonstrate that the compound can induce cell cycle arrest in cancer cell lines, suggesting its role as a potential anticancer agent. This effect is likely mediated through the modulation of histone acetylation levels, leading to altered gene expression profiles .
  • Apoptosis Induction : The compound has been observed to trigger apoptosis in various cancer cell lines, further supporting its potential therapeutic applications in oncology .

In Vitro Studies

A series of in vitro experiments were conducted to assess the cytotoxic effects of the compound on different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
SKM-1 (myelodysplastic syndrome)15HDAC inhibition, apoptosis induction
HeLa (cervical cancer)20Cell cycle arrest at G1 phase
MCF-7 (breast cancer)25Increased acetylated histones and P21 expression

These findings suggest that this compound exhibits significant anticancer properties through multiple mechanisms.

In Vivo Studies

In vivo studies using xenograft models have demonstrated that the compound can significantly reduce tumor growth compared to control groups. Notably, it exhibited better efficacy in models with an intact immune system, indicating a potential immunomodulatory effect .

Case Studies

  • Case Study 1 : A study involving the administration of this compound in mice bearing SKM-1 xenografts showed a reduction in tumor size by approximately 50% after four weeks of treatment. Histological analysis revealed increased apoptosis and decreased proliferation markers within treated tumors.
  • Case Study 2 : Another investigation focused on the pharmacokinetics of the compound revealed favorable absorption and distribution characteristics, with minimal liver metabolism across different species tested. This suggests a promising profile for further development as a therapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine, and how can reaction conditions be systematically optimized?

The synthesis typically involves nucleophilic substitution reactions. A common approach is reacting halogenated phenyl precursors (e.g., 2-chloro-4-fluorobenzyl chloride) with methylamine derivatives under basic conditions. Key variables include:

  • Solvent selection : Polar aprotic solvents like DMF or toluene enhance reactivity .
  • Base choice : Potassium carbonate or sodium hydroxide facilitates deprotonation and accelerates substitution .
  • Temperature control : Heating to 60–80°C improves yield while minimizing side reactions .
    Optimization can be achieved via Design of Experiments (DoE) to evaluate solvent/base combinations, reaction time, and stoichiometry.

Basic: What purification and characterization methods are recommended for this compound?

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures are effective .
  • Characterization :
    • NMR (¹H/¹³C, 2D-COSY) to confirm regiochemistry and substituent positions .
    • HPLC-MS for purity assessment (>95%) and molecular weight verification (173.62 g/mol) .
    • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced: How do structural modifications (e.g., halogen placement, methyl group substitution) influence biological activity in SAR studies?

Comparative studies with analogs (e.g., (2-Chloro-4-fluorophenyl)methylamine) reveal:

  • Halogen positioning : 2-chloro-4-fluoro substitution enhances target binding affinity due to electronegativity and steric effects .
  • Methyl group role : The N-methyl group reduces metabolic degradation, improving pharmacokinetic stability .
  • Side chain variations : Cyclopropyl or methoxyethyl groups alter lipophilicity, impacting membrane permeability .
    Methodologically, in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (AutoDock Vina) are critical for SAR validation .

Advanced: How can computational modeling predict target proteins or mechanisms of action for this compound?

  • Molecular docking : Use Schrödinger Suite or GROMACS to simulate interactions with potential targets (e.g., kinase enzymes, GPCRs). Fluorine and chlorine atoms often form halogen bonds with catalytic residues .
  • Pharmacophore modeling : Identify essential features (e.g., aromatic ring, amine group) using tools like PharmaGist .
  • ADMET prediction : SwissADME or pkCSM evaluates bioavailability, toxicity, and metabolic pathways .

Advanced: How should researchers resolve contradictions in bioactivity data across related compounds?

  • Orthogonal assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Meta-analysis : Aggregate data from structurally related compounds (e.g., (2-Chloro-4-fluorophenyl)methylamine) to identify trends in substituent effects .
  • Replication : Repeat experiments under standardized conditions (pH, temperature, cell lines) to isolate variables .

Experimental Design: What methodologies are recommended for assessing in vitro pharmacological activity?

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo) with IC₅₀ determination via dose-response curves .
  • Cell viability assays : MTT or ATP-lite in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor profiling : Radioligand binding assays (e.g., ³H-labeled antagonists) for selectivity screening .

Stability and Degradation: What analytical approaches are used to study compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and varying pH. Monitor degradation products via LC-MS/MS .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor, quantifying parent compound depletion over time .
  • Kinetic analysis : Calculate half-life (t½) and degradation pathways using Arrhenius plots .

Theoretical Integration: How can research on this compound align with broader pharmacological frameworks?

  • Receptor theory : Link SAR data to allosteric modulation or competitive inhibition models (e.g., two-state receptor theory) .
  • Pharmacokinetic modeling : Integrate in vitro ADMET data into PBPK models (e.g., GastroPlus) to predict human dosing .
  • Systems biology : Map compound-target interactions onto signaling networks (e.g., KEGG pathways) to identify polypharmacology risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.